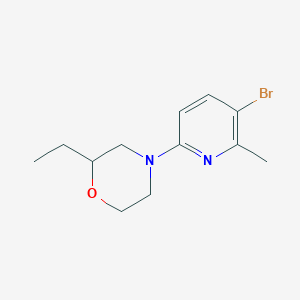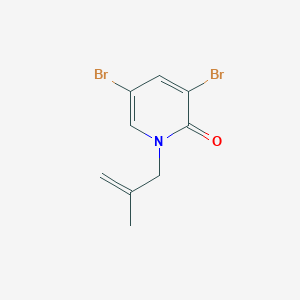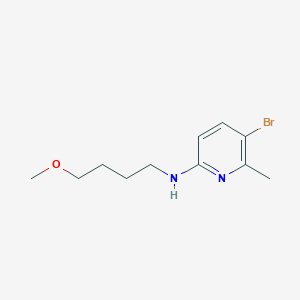
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in anticancer activity involves the inhibition of tubulin polymerization, which results in the disruption of microtubule dynamics and ultimately leads to cell cycle arrest and apoptosis. This compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is another target for anticancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine are primarily related to its anticancer activity. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is a key enzyme involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. Additionally, this compound has also been shown to exhibit fluorescent properties, which makes it a useful probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine. One of the primary directions is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the development of more efficient synthesis methods and the improvement of the solubility of this compound in aqueous solutions are also important areas for future research.
Synthesemethoden
The synthesis method for 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine involves the reaction of 2-ethylmorpholine with 5-bromo-6-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)-2-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-3-10-8-15(6-7-16-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPOAQIZZGMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)




![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
